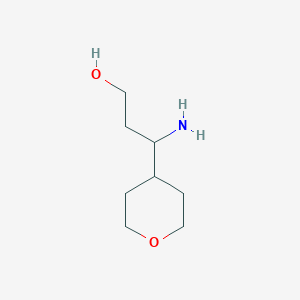
3-Amino-3-(oxan-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(oxan-4-yl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions. The presence of the oxan-4-yl group adds to its unique structural properties, which can be leveraged in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxan-4-yl)propan-1-ol typically involves the reaction of oxan-4-yl derivatives with amino alcohols under controlled conditions. One common method includes the reaction of oxan-4-yl chloride with 3-amino-1-propanol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones, while reduction can produce different amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-3-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(oxan-4-yl)propan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
3-[(oxan-4-yl)amino]propan-1-ol: This compound has a similar structure but with an amino group attached to the oxan-4-yl ring.
3-(oxan-4-yl)propan-1-amine: This compound lacks the hydroxyl group present in 3-Amino-3-(oxan-4-yl)propan-1-ol.
Uniqueness: The presence of both an amino and a hydroxyl group in this compound makes it a versatile molecule with unique reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-amino-3-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-8(1-4-10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |
Clave InChI |
ODQZHUWSALAAAR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13308743.png)
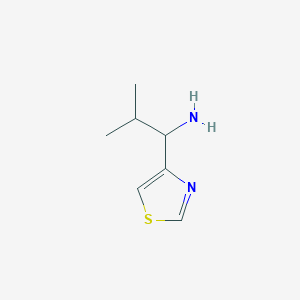
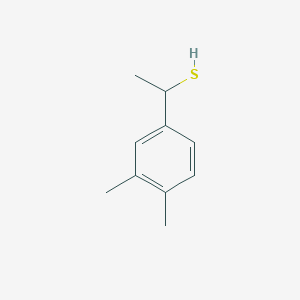
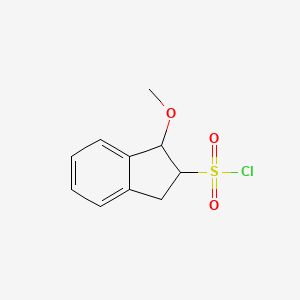
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
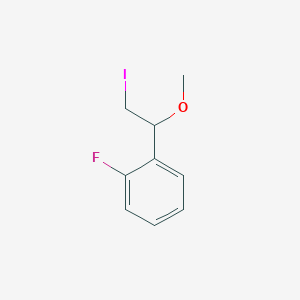
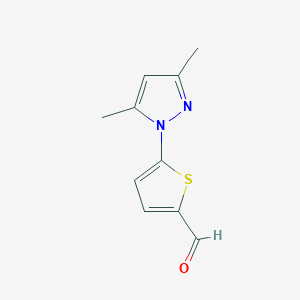
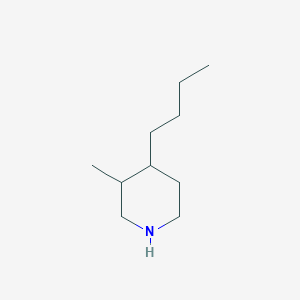

![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)

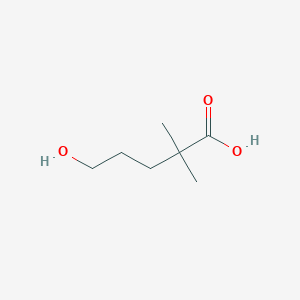

![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
